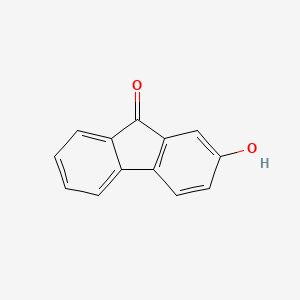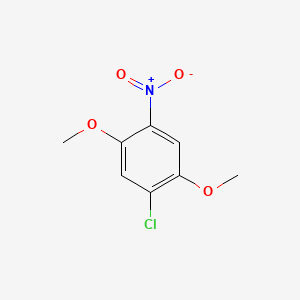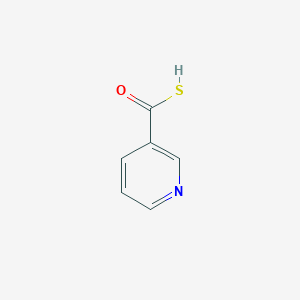
硫代烟酸
描述
Thionicotinic acid is a sulfur-containing derivative of nicotinic acid, known for its unique chemical properties and potential applications in various fields. It is structurally characterized by the presence of a thio group attached to the pyridine ring, which imparts distinct reactivity and biological activity.
科学研究应用
Thionicotinic acid has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Industry: Thionicotinic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Thionicotinic acid, a derivative of nicotinic acid, is known to exert its effects on several targets within the body. The primary targets of thionicotinic acid are believed to be similar to those of nicotinic acid, which include various enzymes involved in metabolic processes . These enzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions .
Mode of Action
The mode of action of thionicotinic acid involves its interaction with these targets, leading to changes in the body’s biochemical processes. For instance, thionicotinic acid analogs have been found to exert maximal vasorelaxation in a dose-dependent manner . This vasorelaxation is mediated partially by endothelium-induced nitric oxide and prostacyclin .
Biochemical Pathways
Thionicotinic acid affects several biochemical pathways. It is believed to be involved in the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are crucial for the metabolism of nicotine and related compounds . Thionicotinic acid, through its interaction with its targets, can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that thionicotinic acid and its analogs exhibit antioxidant properties
Result of Action
The result of thionicotinic acid’s action is multifaceted. It has been found to have potent vasorelaxant and antioxidant properties . Specifically, one of the thionicotinic acid analogs was found to be the most potent vasorelaxant with an ED50 of 21.3 nM and was also the most potent antioxidant as discerned from DPPH assay .
准备方法
Synthetic Routes and Reaction Conditions: Thionicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with sulfur-containing reagents under controlled conditions. For instance, nicotinic acid can be treated with phosphorus pentasulfide (P₂S₅) in an inert solvent like toluene, resulting in the formation of thionicotinic acid. The reaction typically requires heating and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: Industrial production of thionicotinic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity thionicotinic acid suitable for various applications.
化学反应分析
Types of Reactions: Thionicotinic acid undergoes a variety of chemical reactions, including:
Oxidation: Thionicotinic acid can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of thionicotinic acid can yield thiols or thioethers, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thionicotinic acid derivatives.
相似化合物的比较
Thionicotinic acid can be compared with other sulfur-containing nicotinic acid derivatives:
Nicotinic Acid: Unlike nicotinic acid, thionicotinic acid contains a sulfur atom, which imparts distinct chemical and biological properties.
Nicotinamide: While nicotinamide is a derivative of nicotinic acid, it lacks the sulfur atom present in thionicotinic acid, resulting in different reactivity and biological activity.
Thioamide Derivatives:
属性
IUPAC Name |
pyridine-3-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHSOUPMJJTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341243 | |
| Record name | Thionicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51087-03-7 | |
| Record name | Thionicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thionicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the vasorelaxant properties of thionicotinic acid derivatives and how do they compare to nicotinic acid?
A1: Thionicotinic acid derivatives, like 2-(1-adamantylthio)nicotinic acid (6), demonstrate vasorelaxant effects by inducing relaxation in pre-contracted rat thoracic aorta. [] While their mechanism involves both nitric oxide and prostacyclin pathways, their potency appears lower than acetylcholine-induced nitric oxide vasorelaxation. [] Unlike nicotinic acid, which is recognized for its potent cutaneous vasodilatory effects, the studies primarily focus on the vascular effects of thionicotinic acid derivatives in isolated rat aorta. Further research is needed to directly compare their vasodilatory potencies and mechanisms in various vascular beds.
Q2: How does the structure of thionicotinic acid derivatives influence their vasorelaxant and antioxidant activities?
A2: Structure-activity relationship studies reveal that the presence of the thionicotinic acid core is crucial for both vasorelaxation and antioxidant activity. [] Specifically, 2-(1-adamantylthio)nicotinic acid (6), possessing a bulky adamantyl group, exhibited the highest potency in both assays. [] This suggests that modifications to the substituent at the thio- position can significantly impact these activities. Further exploration of diverse substituents could help optimize these properties for potential therapeutic development.
Q3: Can thionicotinic acid be used as a reagent in organic synthesis?
A3: Yes, thionicotinic acid can act as a reagent in specific organic reactions. Research shows its utility in synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. [] This synthesis employs T3P-mediated cyclization, reacting thionicotinic acid with N-phenyl-C-aryl imines. [] The reaction's success, even with typically challenging substrates like thionicotinic acid, highlights its potential in constructing diverse heterocyclic compounds with possible biological activities.
Q4: What is known about the coordination chemistry of thionicotinic acid with metals?
A4: Thionicotinic acid can act as a ligand in coordination compounds, particularly with gold(I). [] Research demonstrates its ability to form stable complexes with gold(I) centers, creating diverse structures with varying stoichiometries depending on the other ligands present. [] For instance, complexes like [AuL(SR)], where L is a phosphine ligand bearing a thiophene moiety and SR represents various thiolates, have been synthesized and characterized. [] This highlights the potential of thionicotinic acid as a building block for creating metal-based compounds, particularly in the field of medicinal inorganic chemistry.
Q5: Are there any computational studies exploring the properties of thionicotinic acid and its derivatives?
A5: Yes, computational chemistry methods have been employed to study thionicotinic acid. Specifically, molecular modeling studies, alongside DPPH and superoxide dismutase (SOD) assays, provided insights into the structure-activity relationship of thionicotinic acid derivatives for their vasorelaxant and antioxidant activities. [] These computational approaches help visualize potential interactions with biological targets and contribute to a deeper understanding of their mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


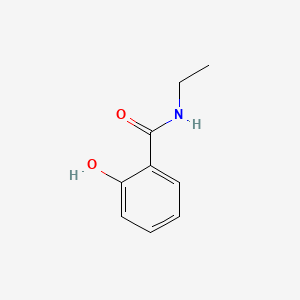
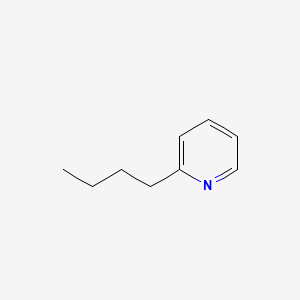
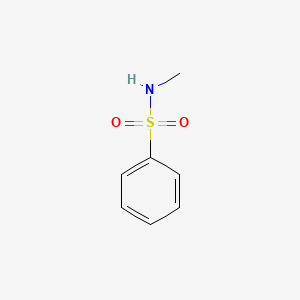
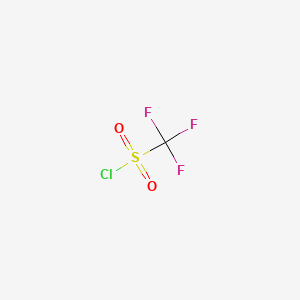

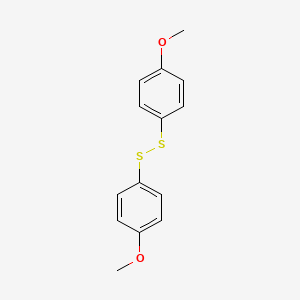
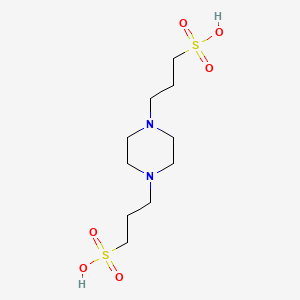

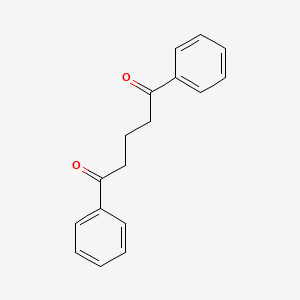
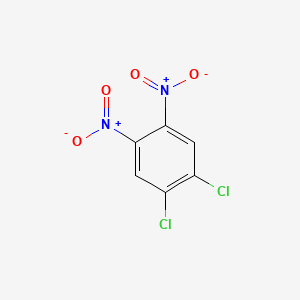

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
